5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid
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Overview
Description
5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid: is a synthetic organic compound that features a triazolopyridine moiety linked to a piperidine ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Attachment of the Piperidine Ring: The triazolopyridine intermediate is then reacted with a piperidine derivative, usually through nucleophilic substitution or coupling reactions.
Introduction of the Pentanoic Acid Chain: The final step involves the attachment of the pentanoic acid chain, which can be achieved through esterification followed by hydrolysis or direct coupling using reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridine moiety, potentially reducing the triazole ring to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydro derivatives of the triazolopyridine moiety.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an inhibitor of certain enzymes or receptors. Studies have shown that derivatives of this compound can exhibit significant biological activity, making it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the triazolopyridine and piperidine moieties.
Mechanism of Action
The mechanism by which 5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effect. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid: can be compared to other triazolopyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The length of the pentanoic acid chain, for instance, can influence the compound’s solubility, reactivity, and ability to interact with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-oxo-5-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-14(5-3-6-15(22)23)19-10-7-12(8-11-19)16-18-17-13-4-1-2-9-20(13)16/h1-2,4,9,12H,3,5-8,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBDYEGFRZRQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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